molecular formula C8H12N2O4S B1418743 {[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid CAS No. 1174882-19-9

{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid

Cat. No.: B1418743
CAS No.: 1174882-19-9
M. Wt: 232.26 g/mol
InChI Key: ZJAPANALDZJCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonyl and acetic acid groups further enhances its chemical reactivity and potential utility in different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the sulfonyl and acetic acid groups. One common method involves the reaction of ethyl hydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group. Finally, the acetic acid moiety is introduced through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The purification process typically involves crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with applications in fungicide development.

    4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar pyrazole structures used in various chemical syntheses.

Uniqueness

{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid stands out due to its unique combination of the pyrazole ring with sulfonyl and acetic acid groups.

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAPANALDZJCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Reactant of Route 2
Reactant of Route 2
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Reactant of Route 3
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Reactant of Route 4
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Reactant of Route 5
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Reactant of Route 6
Reactant of Route 6
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.